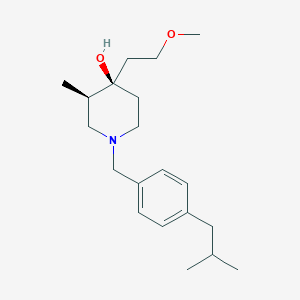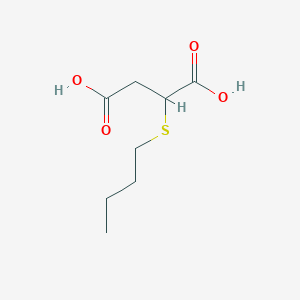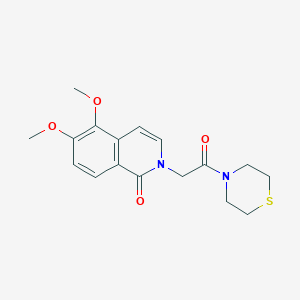![molecular formula C18H16N2O3 B5506976 N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)
N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide is an organic compound that features a combination of furan and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide typically involves the condensation of 5-methyl-2-furaldehyde with 2-(2-naphthyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Substituted furan and naphthalene derivatives.
Scientific Research Applications
N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and aromatic moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide
- N’-[(5-methyl-2-furyl)methylene]-2-(2-phenoxy)acetohydrazide
- N’-[(5-methyl-2-furyl)methylene]-2-(2-thiophenoxy)acetohydrazide
Uniqueness
N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide is unique due to the presence of both furan and naphthalene rings, which confer distinct chemical and biological properties. The combination of these moieties can result in enhanced biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13-6-8-17(23-13)11-19-20-18(21)12-22-16-9-7-14-4-2-3-5-15(14)10-16/h2-11H,12H2,1H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBHGVFPWXVBFD-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818839 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)
![N'-[(E)-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE](/img/structure/B5506900.png)

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)
![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5506921.png)
![METHYL (4Z)-1-BENZYL-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5506925.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B5506943.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)
![(E)-N-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine](/img/structure/B5506969.png)
![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)

